Helospectin I

Description

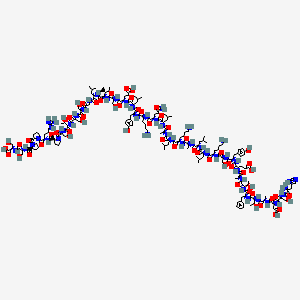

Structure

2D Structure

Properties

CAS No. |

93438-37-0 |

|---|---|

Molecular Formula |

C183H293N47O59 |

Molecular Weight |

4096 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C183H293N47O59/c1-22-94(14)142(175(281)215-116(66-88(2)3)151(257)193-78-138(245)199-126(79-231)167(273)220-131(84-236)172(278)227-145(101(21)241)178(284)222-132(85-237)180(286)228-63-33-42-134(228)173(279)206-115(41-32-62-192-183(189)190)179(285)230-65-35-44-136(230)181(287)229-64-34-43-135(229)174(280)221-129(82-234)170(276)223-133(86-238)182(288)289)224-171(277)130(83-235)218-157(263)114(55-58-140(248)249)205-162(268)120(70-92(10)11)211-164(270)122(73-103-45-49-106(242)50-46-103)212-154(260)110(39-27-30-60-185)202-155(261)112(53-56-137(188)244)204-161(267)119(69-91(8)9)207-148(254)96(16)196-158(264)117(67-89(4)5)208-152(258)109(38-26-29-59-184)200-146(252)95(15)195-159(265)118(68-90(6)7)210-163(269)121(71-93(12)13)209-153(259)111(40-28-31-61-186)203-168(274)128(81-233)219-165(271)123(74-104-47-51-107(243)52-48-104)213-156(262)113(54-57-139(246)247)201-147(253)97(17)198-176(282)143(99(19)239)226-166(272)124(72-102-36-24-23-25-37-102)216-177(283)144(100(20)240)225-149(255)98(18)197-160(266)125(76-141(250)251)214-169(275)127(80-232)217-150(256)108(187)75-105-77-191-87-194-105/h23-25,36-37,45-52,77,87-101,108-136,142-145,231-243H,22,26-35,38-44,53-76,78-86,184-187H2,1-21H3,(H2,188,244)(H,191,194)(H,193,257)(H,195,265)(H,196,264)(H,197,266)(H,198,282)(H,199,245)(H,200,252)(H,201,253)(H,202,261)(H,203,274)(H,204,267)(H,205,268)(H,206,279)(H,207,254)(H,208,258)(H,209,259)(H,210,269)(H,211,270)(H,212,260)(H,213,262)(H,214,275)(H,215,281)(H,216,283)(H,217,256)(H,218,263)(H,219,271)(H,220,273)(H,221,280)(H,222,284)(H,223,276)(H,224,277)(H,225,255)(H,226,272)(H,227,278)(H,246,247)(H,248,249)(H,250,251)(H,288,289)(H4,189,190,192)/t94-,95-,96-,97-,98-,99+,100+,101+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |

InChI Key |

HTMVMVKJOPFRMK-OYZAELBCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Helospectin I: A Technical Guide

Introduction

Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It belongs to the glucagon/secretin/vasoactive intestinal peptide (VIP) superfamily of peptides, a group of structurally related hormones and neuropeptides that regulate a wide range of physiological processes. This technical guide provides an in-depth overview of the discovery, origin, and initial characterization of this compound, with a focus on the experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was first discovered and sequenced in 1984 by Parker and colleagues from the venom of the Gila monster, Heloderma suspectum.[1] This venomous lizard, native to the southwestern United States and northwestern Mexico, produces a complex mixture of bioactive peptides and proteins.[2][3] The discovery of this compound, along with the related peptide Helospectin II, was a significant finding that expanded the known members of the glucagon superfamily of peptides.[1]

Physicochemical Properties and Structure

This compound is a single-chain polypeptide with a molecular weight of approximately 4096 Da. Its primary structure, determined by Edman degradation, consists of 38 amino acid residues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser |

| Molecular Formula | C₁₈₃H₂₉₃N₄₇O₅₉ |

| Molecular Weight | ~4096 Da |

| Number of Residues | 38 |

Experimental Protocols

Isolation and Purification of this compound

The initial isolation and purification of this compound from Heloderma suspectum venom involved a multi-step high-performance liquid chromatography (HPLC) process. While the precise, detailed protocol from the original 1984 publication is not fully available, a representative methodology based on similar peptide purification techniques from venom is outlined below.

Workflow for this compound Isolation

Caption: A generalized workflow for the purification of this compound from crude Gila monster venom.

Detailed Methodology:

-

Venom Extraction and Preparation: Venom is collected from Heloderma suspectum. The crude venom is dissolved in an appropriate buffer (e.g., 0.1 M acetic acid) and centrifuged to remove insoluble material. The resulting supernatant contains the soluble venom components, including this compound.[2]

-

Gel Filtration Chromatography: The soluble venom fraction is subjected to gel filtration chromatography (e.g., using a Sephadex G-50 column) to separate components based on their molecular size. Fractions are collected and assayed for biological activity (e.g., pancreatic secretagogue activity).

-

Ion-Exchange Chromatography: Fractions showing the desired activity are pooled and further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid), is used to elute the peptides. Fractions corresponding to the this compound peak are collected.

-

Purity Analysis and Lyophilization: The purity of the isolated this compound is assessed by analytical RP-HPLC and amino acid analysis. The purified peptide is then lyophilized for storage and further characterization.

Amino Acid Sequencing by Edman Degradation

The primary structure of this compound was determined using automated Edman degradation. This classical method allows for the sequential removal and identification of amino acid residues from the N-terminus of a peptide.

Workflow for Edman Degradation

Caption: The cyclical process of Edman degradation for peptide sequencing.

Detailed Methodology:

-

Coupling: The purified peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC covalently attaches to the free N-terminal amino group of the peptide.

-

Cleavage: The N-terminal amino acid derivative is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA). This step releases the derivatized amino acid as an anilinothiazolinone (ATZ) derivative and leaves the rest of the peptide intact.

-

Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by chromatography, typically RP-HPLC, by comparing its retention time to that of known PTH-amino acid standards.

-

Repetition: The remaining peptide (now one residue shorter) is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily through its interaction with vasoactive intestinal peptide receptors (VPAC1 and VPAC2). These receptors are G protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Signaling Pathway of this compound

Caption: The intracellular signaling pathway activated by this compound.

Pancreatic Secretagogue Activity

One of the primary biological functions of this compound is its ability to stimulate pancreatic exocrine secretion, specifically the release of amylase from pancreatic acinar cells.

Experimental Protocol for Amylase Release Assay:

-

Preparation of Dispersed Pancreatic Acini: Pancreatic tissue is harvested from an appropriate animal model (e.g., guinea pig or rat). The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) to obtain a suspension of dispersed pancreatic acini.

-

Incubation with this compound: The acini are pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Amylase Assay: After incubation, the acinar suspension is centrifuged, and the supernatant is collected. The amylase activity in the supernatant is measured using a spectrophotometric assay.

-

Data Analysis: The amount of amylase released is expressed as a percentage of the total amylase content in the acini. Dose-response curves are generated to determine the potency (EC₅₀) of this compound.

Table 2: Pancreatic Secretagogue Activity of this compound (Illustrative Data)

| Parameter | Value |

| EC₅₀ for Amylase Release | Data not available in searched literature |

| Maximal Stimulation | Potent stimulation of amylase release |

Glucagon Secretion

This compound has been shown to stimulate the secretion of glucagon from pancreatic α-cells.

Experimental Protocol for Glucagon Secretion Assay:

-

Isolation of Pancreatic Islets: Pancreatic islets are isolated from an animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture and Incubation: The isolated islets are cultured for a period to allow recovery. For the secretion assay, islets are pre-incubated in a basal glucose medium and then incubated with various concentrations of this compound in the presence of low glucose.

-

Glucagon Measurement: After incubation, the supernatant is collected, and the concentration of glucagon is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Glucagon secretion is normalized to the islet number or total protein content.

Table 3: Effect of this compound on Glucagon Secretion (Illustrative Data)

| Parameter | Observation |

| Effect on Basal Glucagon Secretion | Significant stimulation |

| EC₅₀ for Glucagon Secretion | Data not available in searched literature |

Note: While shown to be a potent stimulator, specific EC₅₀ values for this compound-induced glucagon secretion are not available in the reviewed literature.

Vasodilatory Effects

This compound induces vasodilation, likely through its interaction with VPAC receptors on vascular smooth muscle cells.

Experimental Protocol for Vasodilation Assay (Wire Myography):

-

Isolation of Blood Vessels: A segment of a resistance artery (e.g., mesenteric or femoral artery) is dissected from an animal model and mounted in a wire myograph chamber.

-

Pre-constriction: The arterial segment is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable level of tone.

-

Application of this compound: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation (decrease in tension) is recorded.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tone. Dose-response curves are constructed to determine the EC₅₀ value for vasodilation.

Table 4: Vasodilatory Effects of this compound (Illustrative Data)

| Parameter | Observation |

| Effect on Pre-constricted Arteries | Dose-dependent relaxation |

| EC₅₀ for Vasodilation | Data not available in searched literature |

Receptor Binding Affinity

The biological effects of this compound are mediated by its binding to VPAC1 and VPAC2 receptors. The affinity of this binding can be quantified by determining the inhibition constant (Ki) or the dissociation constant (Kd).

Experimental Protocol for Receptor Binding Assay:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing VPAC1 or VPAC2 receptors.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the VPAC receptors (e.g., ¹²⁵I-VIP) in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Table 5: Receptor Binding Affinity of this compound (Illustrative Data)

| Receptor | Ki (nM) |

| VPAC1 | Data not available in searched literature |

| VPAC2 | Data not available in searched literature |

Conclusion

This compound, a peptide discovered in the venom of the Gila monster, is a valuable tool for studying the physiology and pharmacology of the glucagon/secretin/VIP superfamily. Its diverse biological activities, including the stimulation of pancreatic secretion, glucagon release, and vasodilation, are mediated through its interaction with VPAC receptors and the subsequent activation of the cAMP signaling pathway. This technical guide has provided an overview of the discovery, structure, and biological characterization of this compound, along with representative experimental protocols. Further research to determine the precise quantitative parameters of its biological activities and receptor interactions will enhance its utility as a pharmacological tool and may provide insights for the development of novel therapeutics.

References

Helospectin I: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the glucagon/vasoactive intestinal peptide (VIP) superfamily.[1] This document provides a comprehensive technical overview of this compound, including its amino acid sequence, biological functions, and associated signaling pathways. Detailed experimental protocols for studying its activity are provided, along with a summary of key quantitative data. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this multifaceted peptide.

Core Data: Amino Acid Sequence and Physicochemical Properties

This compound is a single-chain polypeptide with a molecular weight of approximately 4095.7 Da.[2] Its primary structure is detailed below.

Table 1: Amino Acid Sequence of this compound

| Sequence | H-His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser-OH |

| One-Letter Code | HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS |

| Molecular Formula | C183H293N47O59 |

| Reference | [1][2] |

Biological Function and Therapeutic Potential

This compound exhibits a range of biological activities, primarily through its interaction with Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. Its structural homology to VIP underlies its functional similarities, which include potent vasodilation and modulation of endocrine secretions.

Vasodilation

This compound is a potent vasodilator, inducing relaxation of vascular smooth muscle. This effect is observed in various arterial beds, including cerebral and femoral arteries.[3] The vasodilatory action suggests its potential therapeutic application in conditions characterized by vasoconstriction or ischemia.

Pancreatic Secretion

As a pancreatic secretagogue, this compound stimulates the release of pancreatic enzymes. Notably, it has a marked effect on glucagon secretion from pancreatic α-cells, an activity it shares with other members of the glucagon superfamily. This property makes it a valuable tool for studying pancreatic physiology and a potential candidate for modulating glucose homeostasis.

Neurotransmission

Immunoreactivity for Helospectin-like peptides has been identified in the central and peripheral nervous systems, often co-localized with VIP. This suggests a role for this compound as a neuromodulator or neurotransmitter, potentially influencing a variety of physiological processes regulated by the nervous system.

Signaling Pathways

This compound exerts its biological effects by binding to and activating two G-protein coupled receptors (GPCRs) of the class B secretin receptor family: VPAC1 and VPAC2. The primary signaling cascade initiated by receptor activation is the adenylyl cyclase pathway. However, evidence also suggests coupling to other G-protein-mediated pathways.

Upon binding of this compound to the extracellular domain of a VPAC receptor, a conformational change in the receptor activates the associated heterotrimeric G-protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response.

Quantitative Data

The biological activity of this compound has been quantified in various experimental systems. The following table summarizes key findings.

Table 2: Quantitative Analysis of this compound Activity

| Parameter | Value | Assay System | Comments | Reference |

| Vascular Relaxation | ||||

| EC50 | Approx. 23-90 nM (for VIP) | Bovine coronary artery strips | This compound potency is comparable to VIP. | |

| Receptor Binding | ||||

| Kd | > 15 nM | Human SUP-T1 lymphoblasts (VIP receptor) | This compound shows slightly lower affinity than VIP at this specific receptor subtype. | |

| Glucagon Secretion | ||||

| Dose Range | 0.1-0.8 nmol/kg (in vivo) | Mouse model | Potently increases plasma glucagon levels. | |

| cAMP Accumulation | ||||

| Concentration | 1 µmol/L | Mouse calvarial bone cells | Stimulates cAMP accumulation. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Vascular Relaxation Assay

This protocol details the measurement of the vasodilatory effects of this compound on isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat femoral artery)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

-

Phenylephrine (or other vasoconstrictor)

-

This compound stock solution

-

Gas mixture (95% O2, 5% CO2)

Procedure:

-

Mount arterial rings in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture.

-

Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has plateaued, add this compound cumulatively to the bath to obtain a concentration-response curve (e.g., 1 nM to 1 µM).

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Calculate the EC50 value from the concentration-response curve.

Cyclic AMP (cAMP) Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell-based assay.

Materials:

-

Cell line expressing VPAC1 or VPAC2 receptors (e.g., CHO-K1 cells)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

-

This compound stock solution

-

Forskolin (positive control)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing various concentrations of this compound (or forskolin) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Generate a standard curve and determine the amount of cAMP produced in each well.

Conclusion

This compound is a pleiotropic peptide with significant potential in both basic research and drug development. Its well-defined amino acid sequence, coupled with its potent biological activities, makes it an attractive subject for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the therapeutic applications of this compound in cardiovascular diseases, metabolic disorders, and neurological conditions. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a novel therapeutic agent.

References

Helospectin I: A Technical Guide to its Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum).[1] It belongs to the glucagon/secretin/vasoactive intestinal peptide (VIP) superfamily of peptides, which are characterized by their sequence homology and diverse physiological roles.[1] this compound has garnered interest within the scientific community for its potent biological activities, including its effects on the pancreas, cardiovascular system, and nervous system. This technical guide provides an in-depth overview of the structure, functional aspects, and experimental characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and use in experimental settings.

| Property | Value | Reference |

| Amino Acid Sequence | His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser | [1] |

| Molecular Formula | C₁₈₃H₂₉₃N₄₇O₅₉ | |

| Molecular Weight | ~4095.7 Da | |

| Length | 38 amino acids | [1] |

| Family | Glucagon/Secretin/VIP Superfamily | [1] |

Structural Characteristics of this compound

Primary Structure

The primary structure of this compound consists of a single polypeptide chain of 38 amino acids with the sequence HSDATFTAEYSKLLAKLALQKYLESILGSSTSPRPPSS. It shares significant sequence homology with other members of its superfamily, particularly with VIP, showing identity at 15 of the first 28 residues.

Secondary and Tertiary Structure

As of this writing, a definitive three-dimensional structure of this compound determined by methods such as X-ray crystallography or NMR spectroscopy has not been published. However, based on the structural characteristics of other members of the glucagon superfamily, this compound is predicted to adopt a predominantly alpha-helical conformation, particularly in a membrane-mimetic environment. Peptides in this family are known to be flexible in aqueous solution and fold into their active helical structure upon binding to their receptors.

Functional Domains and Biological Activity

For a peptide of its size, this compound does not possess distinct, large-scale functional domains in the same way as a multi-domain protein. Instead, its biological activity is conferred by the specific arrangement of its amino acid residues that mediate receptor binding and activation.

This compound exhibits a range of biological activities, primarily through its interaction with G protein-coupled receptors (GPCRs), likely the VIP receptors (VPAC1 and VPAC2) or related receptors. Its known functions include:

-

Pancreatic Secretion: It acts as a potent pancreatic secretagogue.

-

Vasodilation: this compound induces vasodilation in peripheral microcirculation.

-

cAMP Stimulation: It stimulates the formation of cyclic AMP (cAMP) in various cell types, including bone cells.

-

Neurotransmission: Helospectin-like immunoreactivity has been found in nerve fibers, suggesting a role as a neuropeptide.

A summary of the biological activities of this compound is provided in Table 2.

| Biological Activity | Effect | Quantitative Data | Reference |

| Vasodilation | Concentration-dependent relaxation of feline middle cerebral arteries | 10⁻¹⁰ to 10⁻⁶ mol/L | |

| cAMP Formation | Stimulation in neonatal mouse calvarial bones | 1 µmol/liter | |

| Cerebral Blood Flow | Moderate concentration-dependent increase | 16 +/- 7% increase with 5 µg |

Signaling Pathway

Upon binding to its cognate G protein-coupled receptor, this compound is presumed to activate the adenylyl cyclase signaling cascade, a hallmark of the VIP/secretin/glucagon superfamily. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the observed physiological responses.

This compound Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of this compound's biological activity. Below are representative protocols for a receptor binding assay and a cAMP functional assay, adapted from established methods for related peptides like VIP and GLP-1.

Representative Receptor Binding Assay Protocol

This protocol describes a competitive binding assay to determine the binding affinity of this compound for its receptor, using a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

Culture a cell line known to express the target receptor (e.g., a cell line overexpressing VPAC1 or a relevant primary cell line) to confluency.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a microtiter plate, add a constant amount of cell membrane preparation to each well.

-

Add a constant concentration of a radiolabeled competitor ligand (e.g., ¹²⁵I-VIP).

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

For non-specific binding control wells, add a large excess of unlabeled VIP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site binding model to determine the inhibition constant (Ki), which can be converted to the dissociation constant (Kd).

-

Representative cAMP Functional Assay Protocol

This protocol outlines a method to measure the ability of this compound to stimulate intracellular cAMP production.

-

Cell Culture:

-

Seed cells expressing the target receptor into a multi-well plate and grow to a desired confluency.

-

-

Compound Treatment:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Include a positive control (e.g., forskolin) and a vehicle control.

-

Incubate the plate at 37°C for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum response (Emax).

-

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a bioactive peptide like this compound.

Peptide Bioactivity Workflow

Conclusion

This compound is a fascinating member of the glucagon superfamily with a range of potent biological activities. While its precise three-dimensional structure and the full spectrum of its receptor interactions are yet to be fully elucidated, its clear homology with well-characterized peptides like VIP provides a solid foundation for understanding its mechanism of action. The experimental protocols and workflows described herein offer a guide for researchers to further investigate the therapeutic potential of this intriguing peptide. Future studies focusing on high-resolution structural determination and detailed structure-activity relationship analyses will be pivotal in unlocking the full potential of this compound in drug development.

References

Helospectin I: A Comprehensive Technical Guide to its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal polypeptide (VIP)/secretin/glucagon superfamily of peptides. Structurally similar to VIP, this compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. This document provides an in-depth technical overview of the biological functions of this compound, including its mechanism of action, physiological effects, and the experimental methodologies used to elucidate these functions.

Introduction

This compound shares significant sequence homology with other regulatory peptides, suggesting a role in various physiological processes. Its biological activities are primarily mediated through the activation of G protein-coupled receptors, leading to downstream signaling cascades that influence smooth muscle tone, hormone secretion, and cellular metabolism. This guide summarizes the current understanding of this compound's biological functions, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Molecular Profile

-

Amino Acid Sequence: His-Ser-Asp-Ala-Thr-Phe-Thr-Ala-Glu-Tyr-Ser-Lys-Leu-Leu-Ala-Lys-Leu-Ala-Leu-Gln-Lys-Tyr-Leu-Glu-Ser-Ile-Leu-Gly-Ser-Ser-Thr-Ser-Pro-Arg-Pro-Pro-Ser-Ser.

-

Family: Vasoactive Intestinal Polypeptide (VIP)/Secretin/Glucagon Superfamily.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating specific cell surface receptors, primarily the VPAC1 and VPAC2 receptors, which are also targets for VIP.[1] These receptors are coupled to the stimulatory G protein (Gs).

Upon ligand binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs). Gαs, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the observed physiological responses. In some cellular contexts, activation of VIP receptors has also been associated with an increase in intracellular calcium levels, suggesting potential coupling to other G proteins such as Gq.

Signaling Pathway Diagram

Caption: this compound signaling pathway via VPAC receptors.

Biological Functions and Quantitative Data

This compound has demonstrated significant activity in several physiological systems. The following tables summarize the available quantitative and qualitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Species | Cell Type/Tissue | Ki / Kd (nM) | Citation |

| VPAC1 | This compound | Rat | - | Higher affinity than for human VPAC1 | [3] |

| VPAC2 | This compound | Human | - | Selective for this subtype | [3] |

| VIP Receptors | Helodermin | Rat | Liver Membranes | High Affinity (competes with VIP) | [4] |

Table 2: Functional Potency of this compound

| Biological Effect | Species | Tissue/Cell Type | EC50 / Effective Concentration | Agonist Activity | Citation |

| Vasodilation | Hamster | Cheek Pouch Microcirculation | 1.0 nmol (potent vasodilation) | Full Agonist | |

| Vasodilation | Rat | Femoral Artery | Lower potency than VIP | Full Agonist | |

| Bronchodilation | Guinea Pig | Trachea | Concentration-dependent relaxation | Full Agonist | |

| cAMP Stimulation | Mouse | Calvarial Bone Cells | 1 µmol/liter (significant stimulation) | Full Agonist | |

| Glucagon Secretion | Mouse | In vivo | 0.1-0.8 nmol/kg (potent stimulation) | Full Agonist | N/A |

| Insulin Secretion | Mouse | In vivo | No direct action | - | N/A |

Note: Specific EC50 values for this compound are not consistently reported in the reviewed literature. The table provides effective concentrations where noted.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the biological functions of this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for VPAC receptors using a competitive binding format with a radiolabeled ligand, such as [125I]-VIP.

Objective: To determine the inhibition constant (Ki) of this compound for VPAC1 and VPAC2 receptors.

Materials:

-

Cell membranes from a cell line stably expressing human or rat VPAC1 or VPAC2 receptors.

-

[125I]-VIP (radioligand).

-

Unlabeled this compound.

-

Unlabeled VIP (for determination of non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [125I]-VIP, and binding buffer.

-

Non-specific Binding: Cell membranes, [125I]-VIP, and a high concentration of unlabeled VIP (e.g., 1 µM).

-

Competition: Cell membranes, [125I]-VIP, and increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol describes the methodology to assess the vasorelaxant or bronchodilatory effects of this compound on isolated smooth muscle preparations.

Objective: To determine the EC50 of this compound for relaxation of pre-contracted vascular or airway smooth muscle.

Materials:

-

Aortic rings or tracheal strips from a suitable animal model (e.g., rat, guinea pig).

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

-

A contractile agonist (e.g., phenylephrine for aorta, histamine or carbachol for trachea).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the aorta or trachea. Clean the tissue of adherent connective tissue and cut it into rings (for aorta) or strips (for trachea) of appropriate size.

-

Mounting: Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing.

-

Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl. For vascular rings, assess endothelium integrity by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.

-

Pre-contraction: After a washout period, induce a stable submaximal contraction with a suitable agonist.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration.

-

Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Experimental Workflow for In Vitro Smooth Muscle Relaxation

Caption: Workflow for an in vitro smooth muscle relaxation assay.

cAMP Accumulation Assay

This protocol is used to quantify the ability of this compound to stimulate the production of intracellular cAMP in cells expressing VPAC receptors.

Objective: To determine the EC50 of this compound for cAMP accumulation.

Materials:

-

A suitable cell line (e.g., CHO, HEK293) stably expressing the VPAC receptor of interest.

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

A cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent bioactive peptide with significant effects on smooth muscle relaxation and endocrine secretion, mediated primarily through the activation of VPAC receptors and the subsequent stimulation of the adenylyl cyclase/cAMP signaling pathway. While its physiological role is still under investigation, its potent biological activities make it a promising candidate for further research and potential therapeutic applications, particularly in cardiovascular and respiratory diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and its analogues. Further studies are warranted to precisely quantify its receptor binding affinities and functional potencies in various physiological systems.

References

- 1. Signal Transduction by VIP and PACAP Receptors [mdpi.com]

- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific labelling by [125I]helodermin of high-affinity VIP receptors in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Helospectin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1] Structurally and functionally similar to VIP, this compound exerts a range of biological effects primarily through its interaction with specific G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor interactions, downstream signaling pathways, and key physiological responses. This document is intended to serve as a resource for researchers and professionals involved in the study of GPCR pharmacology and the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: Receptor Binding and Signal Transduction

The primary mechanism of action of this compound involves its binding to and activation of two subtypes of VIP receptors: VPAC1 and VPAC2.[2][3][4] These receptors are class B GPCRs characterized by a large N-terminal extracellular domain that, along with the transmembrane helices, contributes to ligand binding. While this compound binds to both VPAC1 and VPAC2 receptors, its affinity for each subtype can vary between species. For instance, in humans, this compound shows a degree of selectivity for the VPAC2 receptor.[5]

Upon binding of this compound to VPAC1 or VPAC2 receptors, a conformational change is induced in the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active catalytic subunits of PKA can then phosphorylate a variety of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular responses that mediate the physiological effects of this compound. While direct experimental evidence for this compound-induced PKA activation is limited, its potent stimulation of cAMP production strongly implies this downstream pathway.

There is currently limited evidence to suggest that this compound significantly activates other major signaling pathways, such as the phospholipase C (PLC) pathway, which would lead to an increase in intracellular calcium. The primary and best-characterized signaling cascade for this compound remains the Gs-adenylyl cyclase-cAMP-PKA pathway.

Quantitative Data on Receptor Binding and Functional Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and related peptides for VIP receptors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.

Table 1: Comparative Binding Affinities (pIC50) of this compound and Related Peptides for VPAC Receptors

| Peptide | Receptor | pIC50 | Reference |

| This compound+II | Rat Vas Deferens Receptors | 6.8 | |

| Helodermin | Rat Vas Deferens Receptors | 7.2 | |

| PACAP 1-38 | Rat Vas Deferens Receptors | 7.5 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Comparative Functional Potency of this compound and Related Peptides

| Peptide | Assay | EC50 (nM) | Reference |

| VIP | cAMP stimulation (rat VPAC1) | 1.12 | |

| [Tyr⁹,Dip¹⁸]VIP(1-28) | cAMP stimulation (rat VPAC1) | 0.23 |

EC50 is the half-maximal effective concentration.

Experimental Protocols

Radioligand Binding Assay for VPAC Receptors

This protocol describes a typical competitive radioligand binding assay to determine the affinity of this compound for VPAC receptors using [¹²⁵I]-VIP as the radioligand.

Materials and Reagents:

-

Cell membranes prepared from cells stably expressing human VPAC1 or VPAC2 receptors.

-

[¹²⁵I]-VIP (specific activity ~2000 Ci/mmol).

-

Unlabeled this compound, VIP (for standard curve and positive control), and other competing ligands.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid and a gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [¹²⁵I]-VIP (at a final concentration close to its Kd), and 100 µL of membrane preparation (containing 20-50 µg of protein).

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.

-

Competition Binding: Add 50 µL of varying concentrations of unlabeled this compound, 50 µL of [¹²⁵I]-VIP, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activation Assay (cAMP Accumulation Assay)

This protocol outlines a method to measure the ability of this compound to stimulate the production of intracellular cAMP.

Materials and Reagents:

-

Whole cells expressing the VPAC receptor of interest.

-

This compound, VIP (positive control), and other test compounds.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

-

Cell lysis buffer (provided with the cAMP kit).

Procedure:

-

Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with stimulation buffer without IBMX. Then, pre-incubate the cells with 100 µL of stimulation buffer (containing IBMX) for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add 50 µL of varying concentrations of this compound or other agonists to the wells. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided in the cAMP assay kit. Incubate as per the kit's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF). Follow the specific instructions of the chosen cAMP assay kit for the detection and measurement steps.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample based on the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression analysis.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: this compound Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound exerts its biological effects primarily through the canonical Gs-adenylyl cyclase-cAMP signaling pathway, initiated by its binding to VPAC1 and VPAC2 receptors. This mechanism of action is shared with other members of the VIP superfamily, highlighting a conserved mode of signal transduction for these peptides. The quantitative differences in binding affinities and potencies among this compound, VIP, and PACAP for the various receptor subtypes likely contribute to their distinct physiological profiles. A thorough understanding of the molecular pharmacology of this compound, facilitated by the experimental approaches detailed herein, is crucial for elucidating its physiological roles and for the potential development of novel therapeutic agents targeting the VIP receptor system. Further research is warranted to explore the full spectrum of downstream effectors of the this compound signaling cascade and to investigate potential signaling in a cell- and tissue-specific context.

References

- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Helospectin I Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin I, a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum), is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides.[1] Like other members of this family, this compound exerts its biological effects through interaction with Class B G protein-coupled receptors (GPCRs), specifically the VPAC1 and VPAC2 receptors, which are also the primary receptors for VIP. This technical guide provides an in-depth overview of the binding affinity of this compound to these receptors, the associated signaling pathways, and detailed experimental protocols for studying these interactions.

This compound Receptor Binding Profile

This compound exhibits a distinct binding profile for the two main VIP receptors, VPAC1 and VPAC2. While specific quantitative binding data is limited in publicly available literature, qualitative studies have demonstrated a degree of receptor selectivity.

Qualitative Binding Characteristics

This compound has been shown to be selective for the human VPAC2 receptor subtype.[2] In comparative studies with rat and human receptors, this compound, along with other VIP-related peptides like PHI, PHV, and helodermin, displayed a higher affinity for the rat VPAC1 receptor than for the human VPAC1 receptor.[2] This suggests species-specific differences in the binding pocket of the VPAC1 receptor.

Functionally, this compound has demonstrated potent biological activity. In isolated feline middle cerebral arteries, this compound induced concentration-dependent relaxations with a potency similar to that of VIP.[1] Furthermore, in studies on the rat vas deferens, a combination of this compound and II effectively suppressed electrically evoked contractions in a concentration-dependent manner, with a reported pIC50 value of 7.2.[3]

Quantitative Binding Affinity Data

Detailed quantitative data on the binding affinity of this compound to VPAC1 and VPAC2 receptors, such as dissociation constants (Kd) or inhibition constants (Ki), are not extensively reported in the literature. The following table summarizes the available functional potency data, which serves as an indicator of its interaction with the receptors.

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| This compound & II | Rat Vas Deferens | Functional (Contraction Inhibition) | pIC50 | 7.2 | |

| This compound | Feline Middle Cerebral Artery | Functional (Relaxation) | Potency | Similar to VIP |

Signaling Pathways

Upon binding to VPAC1 and VPAC2 receptors, this compound initiates a canonical Gs protein-coupled signaling cascade. This pathway is characterized by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in various cellular responses.

Experimental Protocols

The following sections provide detailed methodologies for conducting competitive radioligand binding assays to determine the binding affinity of this compound for VPAC receptors.

Competitive Radioligand Binding Assay Workflow

This workflow outlines the key steps in a typical competitive binding experiment.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a composite based on standard methods for studying VIP family peptides and can be adapted for this compound.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a cell line stably expressing either human VPAC1 or VPAC2 receptors (e.g., CHO, HEK293).

-

Radioligand: High specific activity [¹²⁵I]-VIP.

-

Unlabeled Ligand: this compound (and VIP as a positive control).

-

Binding Buffer: E.g., 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold binding buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter and Fluid.

2. Membrane Preparation:

-

Culture cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

Store membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed, subsaturating concentration of [¹²⁵I]-VIP (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

-

For total binding, add only radioligand and buffer.

-

For non-specific binding, add radioligand and a high concentration of unlabeled VIP (e.g., 1 µM).

-

-

Initiate the binding reaction by adding a predetermined amount of cell membrane protein (e.g., 20-50 µg).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a vacuum manifold.

-

Wash the filters rapidly with several volumes of cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This compound is a valuable pharmacological tool for studying the structure and function of VPAC receptors. Its distinct binding profile, particularly its selectivity for the human VPAC2 receptor, makes it a subject of interest for potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the binding characteristics and signaling mechanisms of this compound and other related peptides. Further studies are warranted to determine the precise quantitative binding affinities of this compound to provide a more complete understanding of its interaction with VPAC receptors.

References

- 1. Helospectin-like peptides: immunochemical localization and effects on isolated cerebral arteries and on local cerebral blood flow in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlike VIP, the VIP-related peptides PACAP, helodermin and helospectin suppress electrically evoked contractions of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Helospectin I Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster (Heloderma suspectum)[1]. It belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily of peptides[1]. Structurally and functionally similar to VIP and pituitary adenylate cyclase-activating polypeptide (PACAP), this compound exerts a range of physiological effects primarily through the activation of a specific G protein-coupled receptor (GPCR) signaling cascade. This technical guide provides an in-depth overview of the this compound signaling pathway, including its molecular components, downstream effectors, and the experimental methodologies used for its characterization.

Core Signaling Pathway

The canonical signaling pathway for this compound involves its interaction with Class B GPCRs, specifically the receptors for VIP and PACAP. This interaction initiates a cascade of intracellular events culminating in diverse cellular responses.

Receptor Binding and G Protein Activation

This compound binds to the Vasoactive Intestinal Polypeptide Receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide Receptor (PAC1)[2][3][4]. While both VIP and PACAP demonstrate high affinity for VPAC1 and VPAC2 receptors, PACAP exhibits a significantly higher affinity for the PAC1 receptor. The binding of this compound to these receptors is thought to be similar to that of VIP and PACAP.

Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. This activation involves the exchange of GDP for GTP on the α-subunit of the G protein (Gαs).

Second Messenger Production: Cyclic AMP

The activated Gαs subunit dissociates from the βγ-subunits and stimulates the membrane-bound enzyme, adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger in this pathway. The accumulation of intracellular cAMP is a hallmark of this compound receptor activation.

Protein Kinase A Activation and Downstream Phosphorylation

Cyclic AMP exerts its primary effects by activating Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to a cellular response.

Quantitative Data

Quantitative data on the binding affinity (Kd or Ki) and functional potency (EC50) of this compound for its receptors are not extensively reported in the literature. However, data for the closely related peptides, VIP and PACAP, provide a valuable reference for understanding the pharmacological profile of these receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of VIP and PACAP for their Receptors

| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor |

| VIP | ~1-10 | ~1-10 | >1000 |

| PACAP-27 | ~1-10 | ~1-10 | ~0.1-1 |

| PACAP-38 | ~1-10 | ~1-10 | ~0.1-1 |

Table 2: Comparative Functional Potencies (EC50, nM) for cAMP Accumulation

| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor |

| VIP | ~0.1-1 | ~0.1-1 | >100 |

| PACAP-27 | ~0.1-1 | ~0.1-1 | ~0.01-0.1 |

| PACAP-38 | ~0.1-1 | ~0.1-1 | ~0.01-0.1 |

Note: These are approximate values and can vary based on the cell type and assay conditions. Specific EC50 values for this compound are not consistently reported.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the this compound signaling pathway. These protocols are based on standard techniques in GPCR pharmacology.

Experimental Workflow

References

- 1. Amino acid sequences of helospectins, new members of the glucagon superfamily, found in Gila monster venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]

Helospectin I in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helospectin I is a 38-amino acid peptide originally isolated from the venom of the Gila monster lizard (Heloderma suspectum)[1]. It belongs to the glucagon/secretin superfamily of peptides, which includes vasoactive intestinal peptide (VIP), pituitary adenylate cyclase-activating polypeptide (PACAP), and glucagon itself. Due to its structural homology with VIP, this compound has garnered interest for its potential physiological roles, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's presence, molecular mechanisms, and functional effects within the CNS.

Distribution of this compound and its Receptors in the Central Nervous System

Immunohistochemical and radioimmunoassay studies have revealed the presence of this compound-like immunoreactivity in various regions of the mammalian CNS, suggesting a role as a neuromodulator or neurotransmitter.

Regional Distribution:

Studies in the rat brain have demonstrated the highest concentrations of this compound-like immunoreactivity in the cerebral cortex, hypothalamus, and medulla [2]. Helospectin-immunoreactive neurons have been specifically located in the following areas:

-

Suprachiasmatic nucleus[2]

-

Central gray[2]

-

Cerebral cortex[2]

-

Dorsomedial hypothalamic nucleus

-

Supramammillary nucleus

Furthermore, Helospectin-immunoreactive nerve fibers and terminals are found in a widespread distribution, including:

-

Bed nucleus of the stria terminalis

-

Medial part of the central nucleus of amygdala

-

Median eminence

-

Lateral parabrachial nucleus

-

Thalamus

-

Nucleus of the solitary tract

Co-localization with VIP:

There is significant evidence for the co-localization of this compound-like immunoreactivity with VIP in the CNS. Double immunostaining has revealed that nerve cell bodies in the sphenopalatine ganglion that contain Helospectin-like immunoreactivity also contain VIP. This co-existence suggests a potential for synergistic or complementary actions of these two peptides.

Receptor Distribution:

This compound is known to interact with the same receptors as VIP, namely the VPAC1 and VPAC2 receptors , which are G-protein coupled receptors (GPCRs). The distribution of these receptors is widespread throughout the brain. While specific binding affinity and density data for this compound in different brain regions are not extensively available, the known distribution of VPAC1 and VPAC2 receptors provides insight into the potential sites of this compound action.

Quantitative Data on this compound in the CNS

The following tables summarize the available quantitative data regarding this compound in the central nervous system. Data on binding affinities (Kd) and receptor densities (Bmax) for this compound in specific brain regions are currently limited in the scientific literature.

| Parameter | Region | Species | Value | Reference |

| Concentration | Cerebral vessels (Circle of Willis) | Cat | 27.4 pg/mg (wet weight) |

| Effect | Preparation | Species | Concentration/Dose | Observed Effect | Reference |

| Vasodilation | Feline middle cerebral arteries | Cat | 10⁻¹⁰ to 10⁻⁶ mol/L | Concentration-dependent relaxation (50% to 80% of precontraction) | |

| Cerebral Blood Flow | In vivo (intracerebral microinjection) | Cat | 5 µg | 16 ± 7% increase |

Molecular Mechanisms of Action

This compound exerts its effects in the central nervous system primarily through the activation of VPAC receptors, leading to the stimulation of intracellular signaling cascades. The principal pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

Signaling Pathway:

-

Receptor Binding and G-Protein Activation: this compound binds to VPAC1 and/or VPAC2 receptors on the neuronal membrane. This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Stimulation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including:

-

Ion channels: Modulating their activity and thereby influencing neuronal excitability.

-

Transcription factors: Such as the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to its activation and the subsequent regulation of gene expression, which can have long-term effects on neuronal function, including neuroprotection and synaptic plasticity.

-

Intracellular Calcium: While direct evidence for this compound-mediated changes in intracellular calcium in neurons is limited, cross-talk between the cAMP/PKA pathway and calcium signaling is a common feature in neuronal signaling. PKA can indirectly influence calcium levels by phosphorylating calcium channels or other components of the calcium signaling machinery.

-

Experimental Protocols

Immunohistochemistry for this compound in Brain Tissue

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

1. Tissue Preparation:

-

Anesthetize the animal (e.g., rat) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.

2. Sectioning:

-

Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat.

-

Collect free-floating sections in PBS.

3. Immunohistochemical Staining:

-

Wash sections three times in PBS.

-

Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to block non-specific binding sites.

-

Incubate sections with the primary antibody against this compound (the specific antibody and its optimal dilution need to be determined empirically) in the blocking solution overnight at 4°C.

-

Wash sections three times in PBS with 0.1% Triton X-100.

-

Incubate sections with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Wash sections three times in PBS in the dark.

4. Mounting and Imaging:

-

Mount the sections onto glass slides.

-

Coverslip with a mounting medium containing an anti-fading agent.

-

Image the sections using a fluorescence or confocal microscope.

Radioimmunoassay (RIA) for this compound in Brain Tissue

This protocol provides a general framework for a competitive RIA to quantify this compound levels in brain tissue extracts.

1. Sample Preparation:

-

Dissect the brain region of interest and immediately freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in an extraction solution (e.g., acid-ethanol).

-

Centrifuge the homogenate at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the peptides and lyophilize it.

-

Reconstitute the lyophilized extract in RIA buffer.

2. Radioimmunoassay Procedure:

-

Set up assay tubes for standards (known concentrations of this compound), samples, and controls.

-

To each tube, add the RIA buffer, the primary antibody against this compound, and either the standard or the sample.

-

Add a known amount of radiolabeled this compound (e.g., ¹²⁵I-Helospectin I) to each tube.

-

Incubate the tubes for 24-48 hours at 4°C to allow for competitive binding.

-

Separate the antibody-bound radioligand from the free radioligand. This can be achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.

-